

Spectroscopic Analysis of trans-2-Pentene: A Technical Guide

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Compound of Interest

Compound Name: *trans-2-Pentene*

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **trans-2-pentene**, an important aliphatic unsaturated hydrocarbon. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the fundamental experimental protocols for acquiring such spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and industrial settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **trans-2-pentene**, both proton (^1H) and carbon-13 (^{13}C) NMR data are presented below.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **trans-2-pentene** exhibits distinct signals corresponding to the different proton environments in the molecule. The data, typically acquired in deuterated chloroform (CDCl_3), is summarized in the table below.[\[1\]](#)[\[2\]](#)

Assignment	Chemical Shift (δ) in ppm	Multiplicity	Integration	Coupling Constant (J) in Hz
H-1 (CH ₃)	~ 0.96	Triplet (t)	3H	~ 6
H-2 (=CH)	~ 5.45	Multiplet (m)	1H	
H-3 (=CH)	~ 5.41	Multiplet (m)	1H	
H-4 (CH ₂)	~ 1.98	Multiplet (m)	2H	
H-5 (CH ₃)	~ 1.64	Doublet (d)	3H	

Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer's field strength.[\[1\]](#)[\[3\]](#)

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of **trans-2-pentene** shows five distinct signals, corresponding to the five carbon atoms in unique chemical environments.[\[4\]](#) The chemical shifts are provided in the table below.[\[2\]](#)[\[5\]](#)

Assignment	Chemical Shift (δ) in ppm
C-1	~ 14
C-2	~ 124
C-3	~ 133
C-4	~ 26
C-5	~ 18

Note: The unsaturated carbons of the double bond (C-2 and C-3) exhibit significantly higher chemical shifts compared to the saturated carbons.[\[4\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **trans-2-pentene** is typically obtained from a liquid film.^[6]

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~ 3040 - 3100	C-H Stretch	=C-H (Alkene)
~ 1620 - 1680	C=C Stretch	C=C (Alkene)
~ 960 - 980	C-H Bend (Out-of-plane)	trans-RCH=CHR'

The presence of a distinct peak in the 960-980 cm⁻¹ region is characteristic of a trans-disubstituted alkene.^[6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

The mass spectrum of **trans-2-pentene** shows a molecular ion peak ([M]⁺) at an m/z of 70, which corresponds to its molecular formula, C₅H₁₀.^[7] The base peak, which is the most abundant ion, is observed at m/z 55, corresponding to the loss of a methyl group.^[7]

m/z	Relative Intensity	Possible Fragment Ion
70	Moderate	[C ₅ H ₁₀] ⁺ (Molecular Ion)
55	100 (Base Peak)	[C ₄ H ₇] ⁺
42	High	[C ₃ H ₆] ⁺
41	High	[C ₃ H ₅] ⁺
39	Moderate	[C ₃ H ₃] ⁺
29	High	[C ₂ H ₅] ⁺
27	Moderate	[C ₂ H ₃] ⁺

Note: The fragmentation pattern provides valuable clues about the structure of the molecule.[7]

Experimental Protocols

The following sections outline the general procedures for obtaining the spectroscopic data presented above.

NMR Sample Preparation (for a Liquid Sample)

- **Sample Weighing:** Accurately weigh approximately 5-20 mg of the liquid sample for ^1H NMR and 20-50 mg for ^{13}C NMR.[8]
- **Solvent Selection:** Choose a suitable deuterated solvent in which the sample is soluble, typically CDCl_3 for nonpolar organic compounds.[8]
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[8][9] Gentle vortexing or sonication can aid dissolution.[8]
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[9] The liquid level should be around 4-5 cm.[8][9]
- **Filtration (Optional but Recommended):** To remove any particulate matter that could affect the spectral resolution, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[9]
- **Capping and Cleaning:** Cap the NMR tube securely and wipe the outside with a tissue dampened with a solvent like ethanol to remove any fingerprints or dust.[8]
- **Instrument Insertion:** The prepared sample is then placed in the NMR spectrometer for analysis.

IR Spectroscopy Sample Preparation (Neat Liquid Film)

- **Plate Preparation:** Obtain two clean, dry, and polished salt plates (e.g., NaCl or KBr).[10]
- **Sample Application:** Place a single drop of the liquid sample onto the center of one of the salt plates.[10]

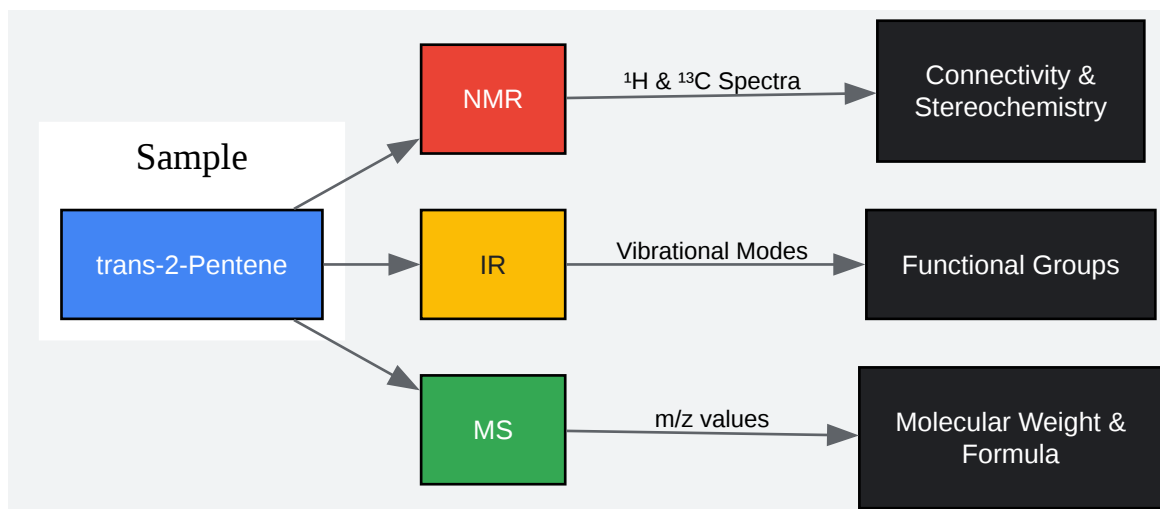
- **Film Formation:** Gently place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[\[10\]](#)
- **Mounting:** Mount the sandwiched plates in the sample holder of the IR spectrometer.
- **Spectrum Acquisition:** Acquire the IR spectrum. A background spectrum of the empty plates is typically run first and automatically subtracted from the sample spectrum.
- **Cleaning:** After analysis, the salt plates should be thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and stored in a desiccator.[\[11\]](#)

Mass Spectrometry (for a Volatile Liquid)

- **Sample Introduction:** A small amount of the volatile liquid is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).
- **Vaporization:** The sample is vaporized in a heated chamber.
- **Ionization:** The gaseous molecules are then ionized, typically by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam.
- **Acceleration and Deflection:** The resulting ions are accelerated into a magnetic and/or electric field, which deflects them based on their mass-to-charge ratio.
- **Detection:** A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of **trans-2-pentene**.



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Caption: Workflow of Spectroscopic Analysis of **trans-2-Pentene**.

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